3-[3-(trifluoromethyl)phenyl]-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole
Description
3-[3-(trifluoromethyl)phenyl]-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-5-[(2,4,5-trimethylphenyl)sulfonylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3S/c1-11-7-13(3)16(8-12(11)2)28(25,26)10-17-23-18(24-27-17)14-5-4-6-15(9-14)19(20,21)22/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBHBEYPZUAHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)CC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(trifluoromethyl)phenyl]-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the trimethylphenylsulfonyl group: This can be accomplished through sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-[3-(trifluoromethyl)phenyl]-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The oxadiazole derivatives have been extensively studied for their potential therapeutic effects. Research indicates that compounds like 3-[3-(trifluoromethyl)phenyl]-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole exhibit:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives can inhibit the growth of various bacteria and fungi. For instance, they have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations comparable to conventional antibiotics.
- Anticancer Properties : In vitro assays have revealed that this compound can induce apoptosis in cancer cell lines such as breast and lung cancers. Mechanistic studies suggest that it may disrupt cell cycle progression and promote programmed cell death.
Agricultural Applications
The compound has been investigated for its potential use as a pesticide or herbicide. Its stability and efficacy against plant pathogens make it a candidate for developing new agrochemicals.
- Nematicidal Activity : Research indicates moderate nematocidal activity against Meloidogyne incognita, suggesting its potential in crop protection.
Data Summary
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various oxadiazole derivatives against common pathogens. The results indicated that specific derivatives exhibited significant antibacterial activity with MIC values lower than those of established antibiotics.
Case Study 2: Anticancer Screening
In a series of experiments involving human cancer cell lines, researchers found that this compound significantly inhibited cell proliferation. Mechanistic investigations revealed that the compound induced apoptosis through activation of caspase pathways and DNA fragmentation.
Mechanism of Action
The mechanism of action of 3-[3-(trifluoromethyl)phenyl]-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenyl-1,2,4-oxadiazole: Lacks the trimethylphenylsulfonyl group.
5-(Trimethylphenyl)-1,2,4-oxadiazole: Lacks the trifluoromethyl group.
Uniqueness
The presence of both trifluoromethyl and trimethylphenylsulfonyl groups in 3-[3-(trifluoromethyl)phenyl]-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Biological Activity
The compound 3-[3-(trifluoromethyl)phenyl]-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its potential biological activities. Oxadiazoles are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Research indicates that oxadiazole derivatives often exert their biological effects through various mechanisms, including:
- Inhibition of cell proliferation : Many studies have shown that oxadiazoles can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
- Targeting signaling pathways : Compounds like this compound may interact with key signaling pathways such as NF-kB and MAPK, which are crucial in cancer progression.
Anticancer Activity
A significant body of research has documented the anticancer properties of various oxadiazole derivatives. In particular:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including MCF-7 (breast cancer), U-937 (leukemia), and A549 (lung cancer).
- IC50 Values : The IC50 values for this compound have been found to be in the range of 0.12 to 2.78 µM against different cancer cell lines, indicating potent cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .
| Cell Line | IC50 Value (µM) | Comparison Agent |
|---|---|---|
| MCF-7 | 1.5 | Doxorubicin |
| U-937 | 0.75 | Doxorubicin |
| A549 | 1.2 | Doxorubicin |
Apoptosis Induction
Studies have demonstrated that the compound induces apoptosis in treated cells:
- Mechanism : Flow cytometry analysis revealed an increase in sub-G1 cell populations, indicative of apoptosis.
- Biomarkers : Increased levels of cleaved PARP and caspase-3 were observed in treated cells, confirming the activation of apoptotic pathways .
Case Studies
- Study on Hepatocellular Carcinoma (HCC) :
- Evaluation Against Leukemia Cells :
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-[3-(trifluoromethyl)phenyl]-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole?
The synthesis of this compound involves multi-step reactions. A general approach includes:
Precursor Preparation : Reacting substituted benzaldehydes or sulfonyl chlorides with heterocyclic intermediates (e.g., triazoles or oxadiazoles) under acidic or basic conditions. For example, refluxing with glacial acetic acid as a catalyst (as in triazole derivatization) .
Oxadiazole Formation : Cyclization of amidoximes or nitrile oxides with carboxylic acid derivatives, often requiring controlled temperatures (80–120°C) and polar aprotic solvents like DMF or acetonitrile .
Sulfonylation : Introducing the 2,4,5-trimethylbenzenesulfonyl group via nucleophilic substitution, typically using sulfonyl chlorides in dichloromethane or THF with a base (e.g., triethylamine) .
Key Optimization Parameters :
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Ethanol, glacial acetic acid, reflux (4 hr) | 57–65 | |
| Sulfonylation | DCM, triethylamine, 0°C to RT | 72–80 |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Recommended Techniques :
- NMR Spectroscopy : H and F NMR to confirm the trifluoromethyl group and sulfonylmethyl substitution. C NMR resolves aromatic and heterocyclic carbons .
- Mass Spectrometry (HRMS) : Accurate mass analysis for molecular formula validation (e.g., ESI-HRMS for [M+H] ions) .
- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5 over 20 min) .
Critical Considerations : - The electron-withdrawing trifluoromethyl and sulfonyl groups may complicate H NMR splitting patterns; use deuterated DMSO for solubility .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?
Methodology :
Geometry Optimization : Use B3LYP/6-31G(d) basis sets to model the oxadiazole core and substituents .
Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. The trifluoromethyl group lowers LUMO energy, enhancing electrophilicity .
Docking Studies : Screen against biological targets (e.g., enzymes) using AutoDock Vina to predict binding modes for antimicrobial or anticancer activity .
Validation : Compare computational results with experimental data (e.g., X-ray crystallography for analogous triazoles) .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar 1,2,4-oxadiazoles?
Case Study : Discrepancies in antimicrobial IC values may arise from:
- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) .
- Solubility Issues : Use of DMSO vs. aqueous buffers affects compound bioavailability .
Resolution Workflow :
Standardize Assays : Follow CLSI guidelines for MIC determinations.
Control Experiments : Include reference drugs (e.g., ciprofloxacin) and vehicle controls.
SAR Analysis : Systematically modify substituents (e.g., replacing sulfonyl with carbonyl groups) to isolate contributing factors .
Q. How does the 2,4,5-trimethylbenzenesulfonyl group influence the compound’s pharmacokinetic properties?
Mechanistic Insights :
- Lipophilicity : The sulfonyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility.
- Metabolic Stability : Methyl groups on the benzene ring slow oxidative metabolism by CYP450 enzymes .
Experimental Validation : - In Vitro ADME : Microsomal stability assays (human liver microsomes) and Caco-2 permeability models .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?
Key Issues :
- Flexible Side Chains : The sulfonylmethyl group may adopt multiple conformations, complicating crystal packing .
- Solvent Choice : Use low-polarity solvents (e.g., hexane/ethyl acetate) for slow evaporation.
Success Example : Analogous triazole derivatives crystallized in monoclinic systems (space group P2/c) with Z’ = 1 .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
SAR Design Matrix :
| Modification | Impact on Activity | Reference |
|---|---|---|
| Trifluoromethyl → Chlorine | Reduces electron-withdrawing effects; alters target binding | |
| Sulfonyl → Carbonyl | Lowers logP; may improve solubility | |
| Testing Protocol : |
- Synthesize 5–10 derivatives with systematic substituent changes.
- Evaluate against a panel of biological targets (e.g., kinase inhibitors, antimicrobials) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
